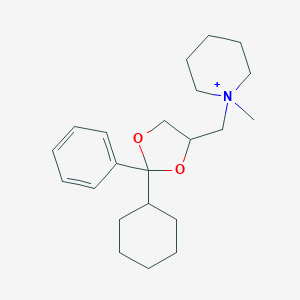
2-O,4-O-Dimethyl-D-mannitol 1,3,5,6-tetraacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-O,4-O-Dimethyl-D-mannitol 1,3,5,6-tetraacetate is a complex organic compound with a specific stereochemistry. This compound is characterized by multiple acetoxy and methoxy groups attached to a hexyl backbone. It is often used in various chemical and biological research applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-O,4-O-Dimethyl-D-mannitol 1,3,5,6-tetraacetate typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Protection and Deprotection Steps: To ensure the correct functional groups are modified, protection groups are used and later removed.
Acetylation: Introduction of acetoxy groups through acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Methoxylation: Introduction of methoxy groups using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-O,4-O-Dimethyl-D-mannitol 1,3,5,6-tetraacetate can undergo various chemical reactions, including:
Hydrolysis: Breaking down the ester bonds to form the corresponding alcohols and acids.
Oxidation: Conversion of methoxy groups to aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.
Substitution: Replacement of acetoxy groups with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Hydrolysis: Produces alcohols and acetic acid.
Oxidation: Produces aldehydes or carboxylic acids.
Substitution: Produces substituted hexyl derivatives.
Applications De Recherche Scientifique
2-O,4-O-Dimethyl-D-mannitol 1,3,5,6-tetraacetate is used in various fields of scientific research:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-O,4-O-Dimethyl-D-mannitol 1,3,5,6-tetraacetate exerts its effects involves its interaction with specific molecular targets. The acetoxy and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate enzyme activity or receptor binding, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [(2R,3R,4R,5R,6S)-3,4,6-tris(acetyloxy)-5-acetamidooxan-2-yl]methyl acetate
- (2R,3R,4R,5R,6R)-diacetate [5-acetamido-2-(acetoxymethyl)-6-[[5-[[3-(CBZ-amino)propyl]amino]-5-oxopentyl]oxy]tetrahydro-2H-pyran-3,4-diyl]
Uniqueness
2-O,4-O-Dimethyl-D-mannitol 1,3,5,6-tetraacetate is unique due to its specific stereochemistry and the presence of both acetoxy and methoxy groups. This combination of functional groups provides distinct chemical reactivity and biological activity, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
19318-51-5 |
|---|---|
Formule moléculaire |
C16H26O10 |
Poids moléculaire |
378.37 g/mol |
Nom IUPAC |
[(2R,3R,4R,5R)-3,5,6-triacetyloxy-2,4-dimethoxyhexyl] acetate |
InChI |
InChI=1S/C16H26O10/c1-9(17)23-7-13(21-5)16(26-12(4)20)15(22-6)14(25-11(3)19)8-24-10(2)18/h13-16H,7-8H2,1-6H3/t13-,14-,15-,16-/m1/s1 |
Clé InChI |
LYLOENTWFQIZDS-KLHDSHLOSA-N |
SMILES |
CC(=O)OCC(C(C(C(COC(=O)C)OC(=O)C)OC)OC(=O)C)OC |
SMILES isomérique |
CC(=O)OC[C@H]([C@H]([C@@H]([C@@H](COC(=O)C)OC(=O)C)OC)OC(=O)C)OC |
SMILES canonique |
CC(=O)OCC(C(C(C(COC(=O)C)OC(=O)C)OC)OC(=O)C)OC |
Synonymes |
2-O,4-O-Dimethyl-D-mannitol 1,3,5,6-tetraacetate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















